molecular formula C11H14FNO4S B8545687 2-Fluoro-3-(propane-1-sulfonylamino)-benzoic acid methyl ester

2-Fluoro-3-(propane-1-sulfonylamino)-benzoic acid methyl ester

Cat. No. B8545687
M. Wt: 275.30 g/mol
InChI Key: SIWQRGSXFPSEBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-(propane-1-sulfonylamino)-benzoic acid methyl ester is a useful research compound. Its molecular formula is C11H14FNO4S and its molecular weight is 275.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-3-(propane-1-sulfonylamino)-benzoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-(propane-1-sulfonylamino)-benzoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H14FNO4S

Molecular Weight

275.30 g/mol

IUPAC Name

methyl 2-fluoro-3-(propylsulfonylamino)benzoate

InChI

InChI=1S/C11H14FNO4S/c1-3-7-18(15,16)13-9-6-4-5-8(10(9)12)11(14)17-2/h4-6,13H,3,7H2,1-2H3

InChI Key

SIWQRGSXFPSEBS-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=CC=CC(=C1F)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 2-fluoro-3-(propane-1-sulfonylamino)-benzoic acid (64, 5.05 g, 0.0193 mol) in methylene chloride (100 mL) was added N,N-dimethylformamide (0.075 mL, 0.97 mmol) under an atmosphere of nitrogen. The reaction was cooled with ice/water, followed by slow addition of Oxalyl chloride (2.00 M of in methylene chloride, 10.8 mL, 21.6 mmol). The reaction mixture was stirred at room temperature for 3.0 hours. The reaction was cooled with ice/water, followed by addition of methanol (36.0 mL, 0.89 mol) slowly. The reaction was stirred at room temperature overnight. The reaction was concentrate and purified with silica gel column chromatography eluting with 30% ethyl acetate in hexane to give a crude white solid 4.0 g.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.075 mL
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
36 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a 2-fluoro-3-(propane-1-sulfonylamino)-benzoic acid (19, 5.05 g, 19.3 mmol) in 100 mL of dichloromethane, N,N-dimethylformamide (0.075 mL, 0.97 mmol) was added under an atmosphere of nitrogen. The reaction was cooled with ice/water, followed by slow addition of oxalyl chloride (2.00 M in dichloromethane, 10.8 mL, 21.6 mmol). The reaction mixture was stirred at room temperature for 3.0 hours. The reaction was cooled with ice/water, followed by addition of methanol (36.0 mL, 0.89 mol) slowly. The reaction was stirred at room temperature overnight. The reaction was concentrated under vacuum and purified with silica gel column chromatography eluting with 30% ethyl acetate in hexane to give the desired compound as a crude white solid (20, 4.0 g), used in the next step without further purification.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
0.075 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
36 mL
Type
reactant
Reaction Step Five

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